B1193775 AEG-41174

AEG-41174

カタログ番号: B1193775
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).

科学的研究の応用

Role in Cancer Progression

Astrocyte Elevated Gene-1 (AEG-1), initially identified in astrocytes, has been recognized as a key player in the carcinogenic process across various organs. Its expression is notably elevated in advanced stages of numerous cancers, including breast and liver cancer, and is often linked with poor survival rates. AEG-1's significance extends beyond just being a gene regulated in astrocytes; it actively contributes to cancer progression by regulating multiple critical processes such as proliferation, invasion, metastasis, and gene expression. The protein functions as a single-pass transmembrane entity with multiple nuclear localization signals but lacks defined domains or motifs, making its exact role and localization in cells subjects for further research (Sarkar et al., 2009).

Interaction with NF-κB Pathway

AEG-1 interacts significantly with the nuclear factor kappaB (NF-κB) pathway, a crucial element in cancer pathology. This interaction leads to the activation of NF-κB, resulting in the induction of genes associated with tumor progression and metastasis. Understanding AEG-1's role in activating NF-κB provides valuable insights into the molecular mechanisms underpinning cancer progression and highlights the potential of AEG-1 as a therapeutic target (Emdad et al., 2006).

Implications in Tumor Progression and Metastasis

AEG-1's overexpression has been observed to enhance tumorogenic properties, such as robust proliferation and resistance to chemotherapy, in various cancer cell types. This observation is critical in understanding the molecular basis of tumor progression and metastasis, providing a foundation for developing new therapeutic approaches targeting AEG-1. In particular, studies have shown that knocking down AEG-1 expression in neuroblastoma cells results in reduced proliferation and increased chemo-sensitivity, suggesting its potential as a target for adjuvant therapy (Liu et al., 2009).

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

AEG41174;  AEG 41174;  AEG-41174

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。